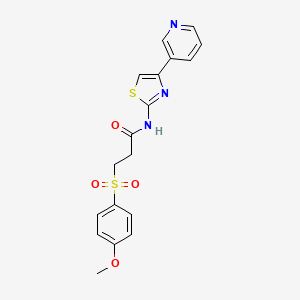

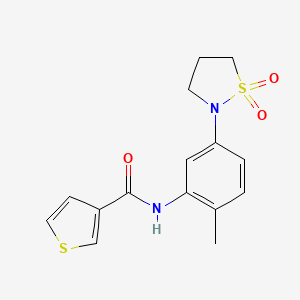

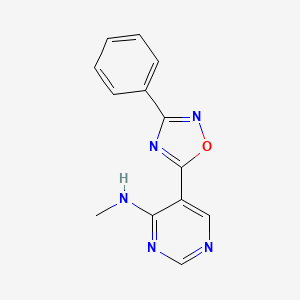

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide” is a complex organic molecule. It contains several functional groups and structural features, including a methoxyphenyl group, a sulfonyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the pyridinyl group could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

- Synthesis and Anticonvulsant Properties : Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the compound , have been synthesized and evaluated for their anticonvulsant activity. A specific derivative showed significant anticonvulsive effects, abolishing the tonic extensor phase and offering 100% protection against induced convulsion (Farag et al., 2012).

Anticancer Activity

- Antioxidant and Anticancer Properties : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, exhibiting antioxidant activity significantly higher than ascorbic acid. These compounds demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with one derivative identified as the most active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

- Synthesis of Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines, potentially incorporating structures similar to the compound , have shown anticancer activities. The pharmacological activities of these derivatives depend on the nature of the substituents (Redda & Gangapuram, 2007).

Antimicrobial Activity

- Synthesis and Antimicrobial Studies : New pyridine derivatives, including those structurally related to the compound , have been synthesized and demonstrated considerable antibacterial activity (Patel & Agravat, 2009).

Structural Chemistry

- Protonation Sites and Hydrogen Bonding : The structural characterization of N,4-diheteroaryl 2-aminothiazoles, closely related to the compound , has been reported, highlighting different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Photophysicochemical Properties

- Synthesis and Characterization of Zinc(II) Phthalocyanine : Novel derivatives of benzenesulfonamide, structurally similar to the compound , have been synthesized, and their photophysical and photochemical properties investigated. These properties are essential for applications like photocatalytic applications (Öncül et al., 2021).

Metabolite Analysis

- Collision-Induced Dissociation in Metabolites Analysis : Research on the loss of SO2 from sulfonamides in collision-induced dissociation, relevant to the understanding of the metabolic pathways and stability of compounds like the one , has been conducted (Wang et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-14-4-6-15(7-5-14)27(23,24)10-8-17(22)21-18-20-16(12-26-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGZIHIBCHXZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)

![2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2500865.png)

![(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2500874.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)

![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)